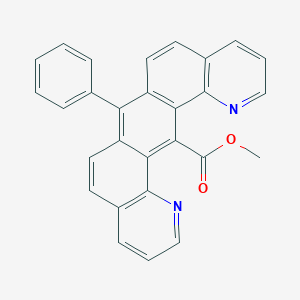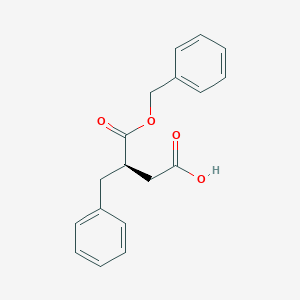
(R)-2-Benzyl-succinic acid 1-benzyl ester
説明
Benzyl esters are a type of organic compound that are commonly used in organic synthesis due to their stability and the ease with which they can be converted back into carboxylic acids . They are typically prepared through the reaction of carboxylic acids with benzyl alcohol .
Synthesis Analysis
The synthesis of benzyl esters can be achieved through the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method involves the use of 2-benzyloxypyridine as a reagent .Molecular Structure Analysis
Benzyl esters have a benzene ring attached to a methylene group (−CH2−), which is then attached to the ester functional group .Chemical Reactions Analysis
Benzyl esters can undergo a variety of reactions. For example, they can be reduced to alcohols using hydrogen gas in the presence of a metal catalyst . They can also participate in cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl esters can vary widely depending on the specific compound. For example, they can range from colorless liquids to white solids, and they may have a pleasant aromatic odor .Safety And Hazards
将来の方向性
There is ongoing research into the synthesis and applications of benzyl esters. For example, new methods for the synthesis of benzyl esters are being developed, including the use of green solvents . Additionally, benzyl esters are being studied for their potential use in various industries, including the pharmaceutical industry .
特性
IUPAC Name |
(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEOHROMGBZHPE-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Benzyl-succinic acid 1-benzyl ester | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

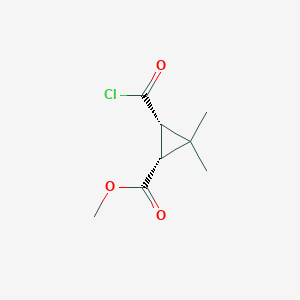
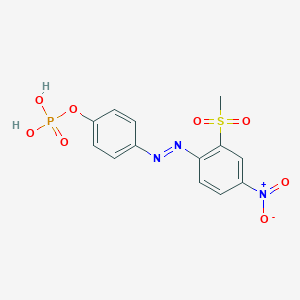

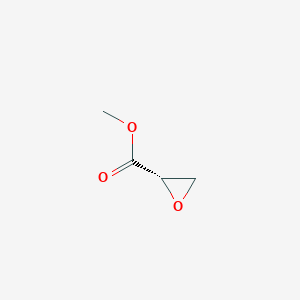
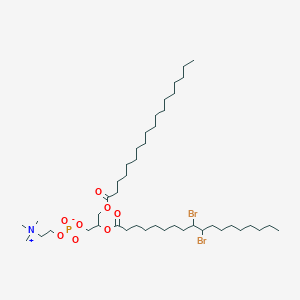
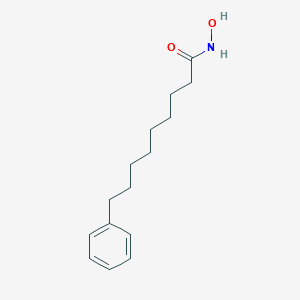
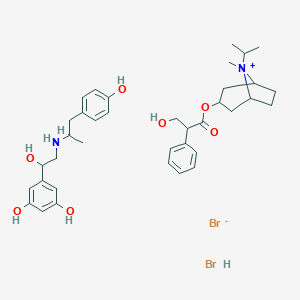


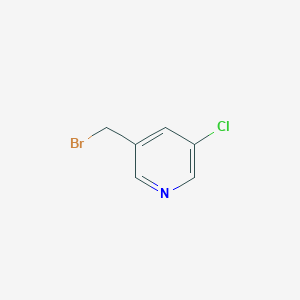
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
